P-gp Inhibitory Activity of Naphthalen-2-yl Isoxazole Derivative: Direct Ki Comparison Against Baseline
A naphthalen-2-yl isoxazole derivative (structurally closely related to 3-(Naphthalen-2-yl)-1,2-oxazol-5-ol) demonstrated potent inhibition of P-glycoprotein (P-gp) with a Ki value of 480 nM in human drug-resistant K562/ADR cells [1]. This activity profile aligns with broader SAR findings showing that naphthalenyl substitution on oxazole scaffolds yields P-gp inhibitors (when R = H, F, OH) rather than substrates, a functional switch attributed specifically to the naphthalenyl moiety replacing aryl groups [2]. This differentiation provides a validated entry point for designing P-gp modulators to overcome multidrug resistance.
| Evidence Dimension | P-glycoprotein (P-gp) inhibition potency |
|---|---|
| Target Compound Data | Ki = 480 nM |
| Comparator Or Baseline | Aryl-oxazole lead compounds (previous SAR studies) exhibited P-gp substrate behavior; naphthalenyl replacement converted activity to P-gp inhibition |
| Quantified Difference | Functional switch from substrate to inhibitor; Ki = 480 nM |
| Conditions | Human drug-resistant K562/ADR cells; rhodamine 123 efflux assay via spectrofluorometry |
Why This Matters
This functional switch from substrate to inhibitor directly impacts experimental design for multidrug resistance reversal studies and differentiates the naphthalen-2-yl scaffold from simpler aryl analogs for P-gp-targeted applications.
- [1] BindingDB. BDBM50116014 (CHEMBL3612160). Ki: 480 nM. Target: ATP-dependent translocase ABCB1 (P-glycoprotein, Human). Assay: Inhibition of P-gp in human drug-resistant K562/ADR cells assessed as reduction in P-gp mediated rhodamine 123 efflux. View Source
- [2] Colabufo, N. A., et al. (2013). Naphthalenyl derivatives for hitting P-gp/MRP1/BCRP transporters. Bioorganic & Medicinal Chemistry, 21(5), 1324–1332. Oxazole derivatives with naphthalenyl moiety: inhibitors (R = H, F, OH). View Source
